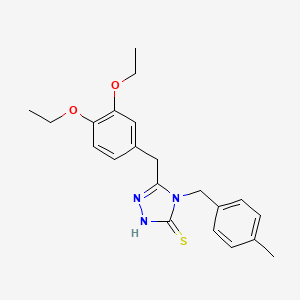
5-(3,4-diethoxybenzyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
5-(3,4-diethoxybenzyl)-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol, commonly known as DMDDT, is a chemical compound that belongs to the class of triazole derivatives. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). DMDDT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience.
Mecanismo De Acción
DMDDT exerts its biological effects by inhibiting the activity of GSK-3β, a serine/threonine kinase that plays a critical role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. DMDDT binds to the ATP-binding site of GSK-3β and prevents its phosphorylation, thereby inhibiting its activity.
Biochemical and Physiological Effects
DMDDT has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that DMDDT inhibits the activity of GSK-3β, leading to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway. In vivo studies have demonstrated that DMDDT has neuroprotective effects in animal models of neurological disorders, including Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMDDT has several advantages as a research tool, including its high potency and specificity for GSK-3β, its ability to cross the blood-brain barrier, and its low toxicity. However, DMDDT also has several limitations, including its poor solubility in aqueous solutions and its potential off-target effects.
Direcciones Futuras
There are several potential future directions for research on DMDDT. One area of interest is the development of more potent and selective GSK-3β inhibitors based on the structure of DMDDT. Another area of interest is the investigation of the potential therapeutic applications of DMDDT in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. Additionally, further research is needed to elucidate the precise mechanisms underlying the neuroprotective effects of DMDDT and its potential applications in the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
DMDDT has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, DMDDT has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In biochemistry, DMDDT has been used as a tool to study the role of GSK-3β in various cellular processes. In neuroscience, DMDDT has been studied for its potential neuroprotective effects and as a tool to study the role of GSK-3β in various neurological disorders.
Propiedades
IUPAC Name |
3-[(3,4-diethoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-4-25-18-11-10-17(12-19(18)26-5-2)13-20-22-23-21(27)24(20)14-16-8-6-15(3)7-9-16/h6-12H,4-5,13-14H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKULQBSREVIZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2=NNC(=S)N2CC3=CC=C(C=C3)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4280873.png)


![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide](/img/structure/B4280890.png)
![methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B4280894.png)

![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-N'-(2-ethylphenyl)urea](/img/structure/B4280903.png)
![N-[4-(aminosulfonyl)benzyl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B4280906.png)
![N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-4-ethoxybenzenesulfonohydrazide](/img/structure/B4280911.png)
![5-{5-[(4-propylphenoxy)methyl]-2-furyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4280921.png)
![4-(2-methoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4280923.png)


